![molecular formula C24H23N3O3 B6025256 {1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6025256.png)
{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone
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Overview
Description
{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone is a compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of {1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor and as a sigma-1 receptor agonist. These actions may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate dopamine release in the brain and increase locomotor activity in animal models. It has also been shown to have anxiolytic and antidepressant-like effects in certain behavioral tests. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of {1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone is its potential as a tool for studying the dopamine D3 receptor and sigma-1 receptor in the brain. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on {1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone include investigating its potential as a treatment for neurological disorders, exploring its effects on other neurotransmitter systems in the brain, and further elucidating its mechanism of action. Additionally, the synthesis of analogs of this compound may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of {1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with piperidine and 4-phenoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of certain receptors in the brain, such as the dopamine D3 receptor and the sigma-1 receptor. This compound has also been investigated for its potential as a treatment for various neurological disorders, including Parkinson's disease and schizophrenia.
properties
IUPAC Name |
[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]-(4-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-17-14-26-22(15-25-17)24(29)27-13-5-6-19(16-27)23(28)18-9-11-21(12-10-18)30-20-7-3-2-4-8-20/h2-4,7-12,14-15,19H,5-6,13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYPLESTNRBICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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